

A Comparative Guide to the Bioequivalence of Isoxicam Formulations

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For researchers and professionals in drug development, understanding the bioequivalence of different drug formulations is critical for ensuring therapeutic interchangeability. This guide provides an objective comparison of various **Isoxicam** formulations, supported by experimental data, to elucidate their pharmacokinetic profiles and bioequivalence.

Pharmacokinetic Data Summary

The bioequivalence of different **Isoxicam** formulations was evaluated based on key pharmacokinetic parameters. The following table summarizes the mean values obtained from a study in healthy male volunteers. The study compared intravenous (i.v.), intramuscular (i.m.), oral (capsule), and rectal (suppository) administrations of **Isoxicam**. The oral and rectal formulations were found to be bioequivalent in terms of the total amount of drug absorbed.[1]



Pharmacokinet ic Parameter	Intravenous (150 mg)	Intramuscular (150 mg)	Oral Capsule (200 mg)	Rectal Suppository (200 mg)
Cmax (μg/mL)	-	11.7	12.3	Not explicitly stated, but bioequivalent to oral
Tmax (h)	-	3	10	Not explicitly stated, but bioequivalent to oral
AUC (Area Under the Curve)	Normalized	Normalized	Normalized	Normalized
Elimination Half- life (t½, h)	28	24-28	24-28	24-28
Bioavailability	100% (Reference)	Complete	Complete	Complete

Note: AUC values were normalized for dose and body weight and showed no significant differences among the various formulations.[1]

Experimental Protocols

The data presented above was derived from a bioequivalence study with a robust experimental design.

Study Design: A key study utilized a three-way crossover design for the intravenous, intramuscular, and oral formulations, involving 12 healthy male volunteers.[1] A separate study with 10 volunteers was conducted to compare the bioavailability of the suppository formulation relative to the oral capsules.[1]

Drug Administration:

Intravenous: 150 mg of Isoxicam was administered as an injection.[1]



- Intramuscular: A 150 mg dose was injected.[1]
- Oral: A 200 mg dose was given in the form of two capsules.[1]
- Rectal: A 200 mg dose was administered as a suppository.[1]

Sampling and Analysis: Plasma concentrations of **Isoxicam** were measured up to 96 or 120 hours after administration.[1] A selective high-performance liquid chromatography (h.p.l.c.) method was employed to determine the drug concentrations in plasma samples.[1]

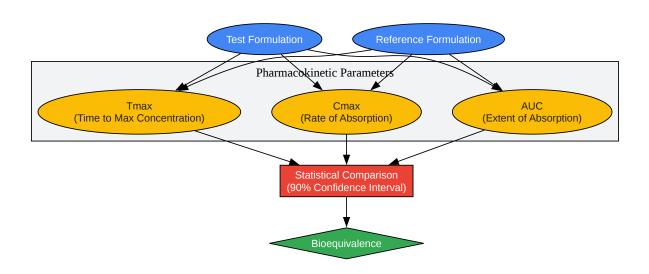
Pharmacokinetic Analysis: The plasma concentration-time data was analyzed to determine the key pharmacokinetic parameters. After intravenous administration, the data followed a two-compartment model, while a one-compartment model was adequate for the other routes of administration.[1] The elimination characteristics of **Isoxicam** were found to be consistent across all routes of administration.[1]

Visualizing the Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a clinical bioequivalence study.







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References

• 1. Pharmacokinetics of isoxicam following intravenous, intramuscular, oral and rectal administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]







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